N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid
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Overview
Description
Capromorelin tartrate is a selective ghrelin receptor agonist, primarily used in veterinary medicine to stimulate appetite and promote weight gain in cats and dogs. It mimics the action of ghrelin, a hormone that regulates appetite and food intake. Capromorelin tartrate is marketed under brand names such as Entyce and Elura .
Preparation Methods
Synthetic Routes and Reaction Conditions: Capromorelin tartrate is synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of capromorelin tartrate involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Capromorelin tartrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Capromorelin tartrate has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying ghrelin receptor agonists and their chemical properties.
Biology: Researchers use capromorelin tartrate to investigate the physiological effects of ghrelin receptor activation, including appetite regulation and growth hormone secretion.
Medicine: The compound is studied for its potential therapeutic applications in treating conditions such as cachexia, frailty, and chronic fatigue syndrome.
Industry: Capromorelin tartrate is used in the development of veterinary pharmaceuticals aimed at improving the health and well-being of pets
Mechanism of Action
Capromorelin tartrate exerts its effects by binding to ghrelin receptors in the hypothalamus and pituitary gland. This binding stimulates the secretion of growth hormone and increases appetite. The activation of these receptors leads to the release of insulin-like growth factor 1 from the liver, which further promotes weight gain and muscle growth .
Comparison with Similar Compounds
MK-0677: Another ghrelin receptor agonist with similar appetite-stimulating properties.
L-163,540: A compound that also targets ghrelin receptors but has different pharmacokinetic properties.
NN703: A growth hormone secretagogue with distinct chemical structure and biological effects.
Uniqueness: Capromorelin tartrate is unique due to its high selectivity for ghrelin receptors and its proven efficacy in veterinary applications. Its ability to stimulate both appetite and growth hormone secretion makes it a valuable tool in managing weight loss and promoting overall health in animals .
Properties
IUPAC Name |
N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGRJCMGMFLOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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